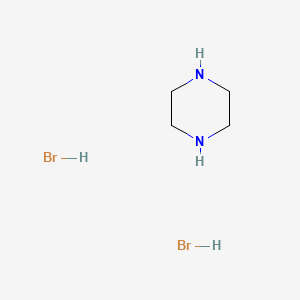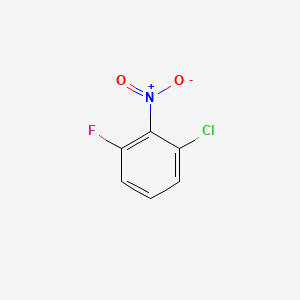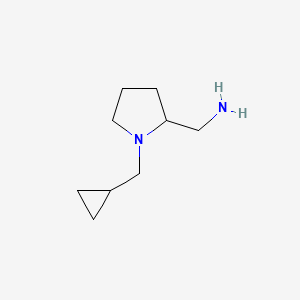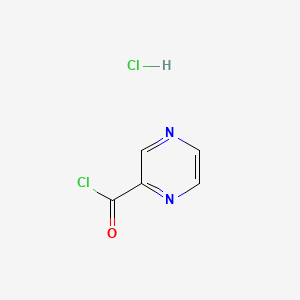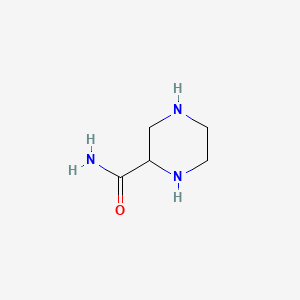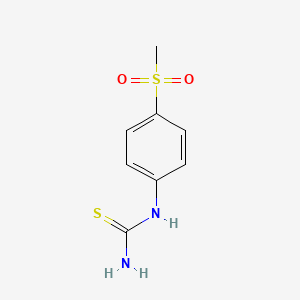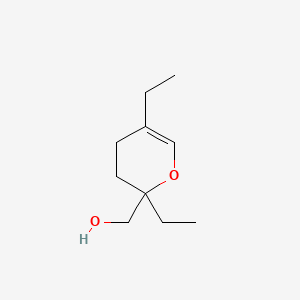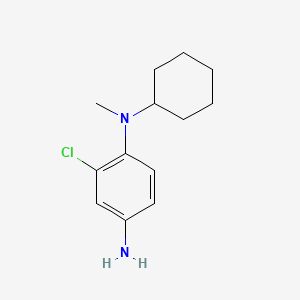![molecular formula C16H19NO2 B1305017 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol CAS No. 626214-22-0](/img/structure/B1305017.png)
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol" is not directly mentioned in the provided papers. However, the papers discuss various phenolic compounds and their synthesis, properties, and reactions, which can provide insights into the analysis of similar compounds. Phenolic compounds are known for their diverse chemical behavior and applications in various fields, including materials science and pharmaceuticals 910.
Synthesis Analysis
The synthesis of phenolic compounds often involves condensation reactions, as seen in the formation of Schiff base derivatives . For example, the synthesis of 4-[(4-phenylazo-phenyimino)-methyl]-phenol (4-PPMP) and similar compounds typically involves the reaction of an amine with an aldehyde or ketone to form an imine linkage . The synthesis process can be influenced by various factors, including the choice of solvents and catalysts, as well as reaction conditions like temperature and pH .
Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized using spectroscopic methods such as UV-Vis, FT-IR, and NMR spectroscopy . These techniques provide information about the functional groups present, the molecular geometry, and the electronic structure of the compounds. Density functional theory (DFT) calculations are also employed to predict and analyze the molecular structure and properties .
Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including oxidative polymerization , oxidation to form phenoxyl radicals , and benzannulation reactions to form biaryl structures . The reactivity of these compounds is influenced by their molecular structure, with the presence of substituents like nitro groups or methoxy groups affecting their behavior in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds, such as solubility, melting point, and molecular weight, are determined through experimental studies . These properties are crucial for understanding the compound's behavior in different environments and for potential applications. For instance, the solubility of a polymer derived from 4-PPMP in various solvents was studied, which is important for its practical use . The optical band gaps of phenolic compounds are also of interest for their potential applications in electronic devices .
科学的研究の応用
Phenolic Compounds in Disease Prevention and Health Promotion
Phenolic acids like Chlorogenic Acid (CGA) demonstrate a wide array of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. CGA, in particular, has been shown to modulate lipid metabolism and glucose homeostasis, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The comprehensive pharmacological effects of CGA suggest its potential for practical use as a natural food additive, replacing synthetic antibiotics to reduce medicinal costs (Naveed et al., 2018).
Antimicrobial and Antioxidant Activities
The antimicrobial activity of phenolic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and monotertiary butylhydroquinone (TBHQ) highlights their significance in food safety. These compounds, hindered by their phenolic nature, exhibit variable efficacy against a range of microorganisms, including bacteria, molds, and yeasts. Their use in food products is regulated due to their potential adverse effects, but their capacity to prevent food spoilage is notable. The presence of a hydroxyl group on the molecule, lipid solubility, and the degree of steric hindrance are critical factors influencing their antimicrobial activity (Raccach, 1984).
Bioactive Compounds for Cosmeceutical Applications
Hydroxycinnamic acids and their derivatives have been recognized for their multifunctional properties as cosmeceutical ingredients. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. Such properties make them suitable for use as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmetic formulations. Despite their potential, the challenge remains in enhancing their stability and bioavailability for effective topical application (Taofiq et al., 2017).
Environmental and Health Perspectives of Phenolic Antioxidants
The environmental occurrence and human exposure to synthetic phenolic antioxidants (SPAs), such as BHT and DBP, have raised concerns regarding their potential toxicity. These compounds, detected in various environmental matrices and human tissues, may exhibit hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential. The transformation products of SPAs could present greater toxicity than their parent compounds, emphasizing the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
特性
IUPAC Name |
4-[(3-hydroxypropylamino)-phenylmethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-12-4-11-17-16(13-5-2-1-3-6-13)14-7-9-15(19)10-8-14/h1-3,5-10,16-19H,4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGXGNWPVUXFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


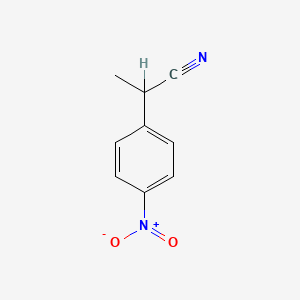

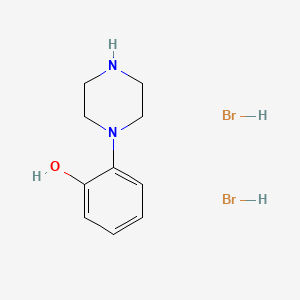
![2-[(Phenylmethyl)amino]ethanol hydrochloride](/img/structure/B1304939.png)
